![molecular formula C17H18N6O2 B2969162 1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one CAS No. 2380088-12-8](/img/structure/B2969162.png)
1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also modulate the activity of certain signaling pathways involved in cancer cell survival and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, it has been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to inhibit cancer cell growth and proliferation makes it a promising candidate for anti-cancer drug development. Another advantage is its neuroprotective effects, which make it a potential therapeutic agent for neurological disorders. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one. One direction is to further investigate its mechanism of action, particularly its effects on specific signaling pathways involved in cancer cell growth and proliferation. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, future studies may focus on developing more efficient synthesis methods for this compound, as well as improving its solubility and bioavailability.
合成方法
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 3-methylimidazo[4,5-b]pyridine-2-carboxylic acid in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with piperazine-2,5-dione to yield the final product.
科学研究应用
1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one has been studied for its potential applications in various fields of scientific research. It has shown promise as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-21-16-13(4-3-6-19-16)20-17(21)22-8-9-23(15(24)11-22)12-5-7-18-14(10-12)25-2/h3-7,10H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIMKCRXPGQRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCN(C(=O)C3)C4=CC(=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

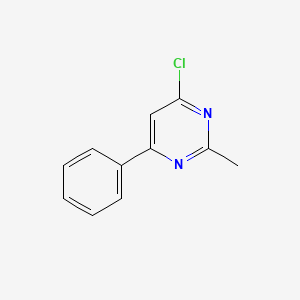
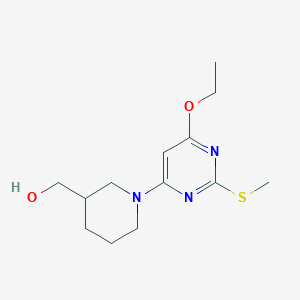
![9-(benzo[d][1,3]dioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2969085.png)
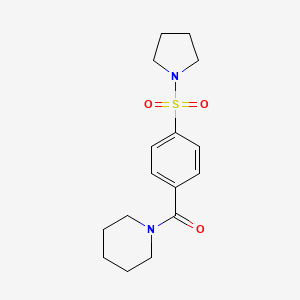
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2969089.png)
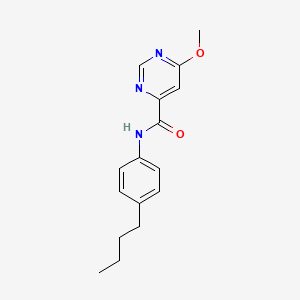
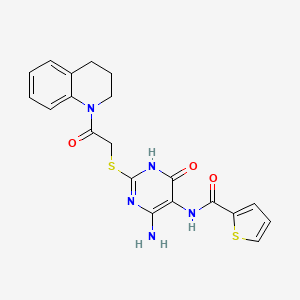
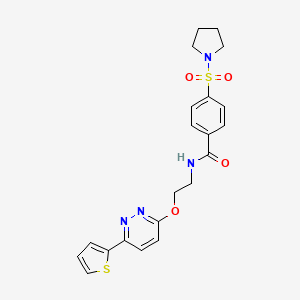

![5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2969096.png)
![Cyclobutyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2969097.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2969098.png)

![1-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2969101.png)